3-(2,3-Dimethylphenoxy)azetidine hydrochloride
Description
3-(2,3-Dimethylphenoxy)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,3-dimethylphenoxy group and a hydrochloride counterion. The 2,3-dimethylphenoxy moiety consists of a phenyl ring with methyl groups at the 2- and 3-positions, conferring steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-3-5-11(9(8)2)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWKXCCBKXTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-29-4 | |
| Record name | Azetidine, 3-(2,3-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Azetidine Ring Formation
A key step is the construction of the azetidine ring, often achieved by cyclization of appropriate precursors such as halogenated propane derivatives with primary arylmethylamines. According to a patented process, a primary methylamine substituted with an aryl group (such as 2,3-dimethylphenylmethylamine) is reacted with a propane derivative bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in an organic solvent with a non-nucleophilic base and controlled water content. This reaction proceeds at elevated temperatures (85–150 °C, optimally 95–105 °C) to promote azetidine ring closure, yielding an N-protected azetidine intermediate.
Deprotection and Salt Formation
The N-protected azetidine intermediate is subjected to hydrogenolysis in the presence of a hydrogenolysis catalyst such as palladium on charcoal, under hydrogen gas pressure (20–150 psi) and moderate temperatures (40–80 °C). This step removes the protecting group, generating the azetidine free base as a strong acid salt (e.g., hydrochloride) in solution.
Following this, the azetidine salt concentrate is treated with a strong base solution at elevated temperature with agitation, liberating the azetidine free base as a vapor. The vapor is then condensed to obtain the free base in liquid form. Finally, the free base is converted to the hydrochloride salt by reaction with hydrochloric acid under controlled conditions.
Introduction of the 2,3-Dimethylphenoxy Group
The phenoxy substituent is introduced by nucleophilic substitution of the azetidine ring's appropriate leaving group (commonly a halide) with 2,3-dimethylphenol or its derivatives. This reaction is typically conducted under basic conditions to deprotonate the phenol, enhancing nucleophilicity, and at elevated temperatures to promote substitution.
Alternative Synthetic Approaches
Other literature sources describe azetidine synthesis via aziridine ring rearrangement or cyclisation of diols with amines, but these methods are less directly applicable to the specific substitution pattern of 3-(2,3-Dimethylphenoxy)azetidine. The key advantage of the primary arylmethylamine and propane derivative route is the ability to introduce diverse aryl substituents, including 2,3-dimethylphenyl groups, with good control and yields.
| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine ring formation | Primary arylmethylamine + 1-bromo-3-chloropropane + non-nucleophilic base + water | 95–105 | Atmospheric | Moderate to high | Agitation required; water promotes ring closure |
| Hydrogenolysis (deprotection) | Pd/C catalyst + H2 gas + mineral acid (e.g., HCl) + methanol | 40–80 | 40–80 | High | Reaction monitored by H2 uptake cessation |
| Base treatment for free base | Strong base solution (e.g., NaOH) | Elevated (not specified) | Atmospheric | Quantitative | Liberates free base vapor for condensation |
| Phenoxy substitution | 2,3-Dimethylphenol + base (e.g., NaH or K2CO3) | Elevated (e.g., reflux) | Atmospheric | High | Nucleophilic substitution on azetidine halide |
| Salt formation | HCl in suitable solvent | Ambient to mild heating | Atmospheric | High | Formation of hydrochloride salt for isolation |
The molar ratio of propane derivative to arylmethylamine is critical, with at least 1:1 and preferably higher ratios (up to 5:1) to drive azetidine ring formation.
Water presence is essential to promote ring closure but must be balanced to avoid hydrolysis side reactions.
The hydrogenolysis step requires careful control of catalyst loading and hydrogen pressure to avoid over-reduction or incomplete deprotection.
Phenoxy substitution efficiency depends on the nucleophilicity of the phenol and the leaving group quality on the azetidine ring; steric hindrance from the 2,3-dimethyl substitution may require optimization of reaction conditions.
Purification typically involves crystallization of the hydrochloride salt, which improves compound stability and facilitates handling.
The preparation of 3-(2,3-Dimethylphenoxy)azetidine hydrochloride is best achieved through a multi-step process starting with the reaction of 2,3-dimethylphenylmethylamine and a halogenated propane derivative to form an N-protected azetidine intermediate. Subsequent hydrogenolysis removes the protecting group, followed by liberation of the free base and nucleophilic substitution with 2,3-dimethylphenol. The final hydrochloride salt is obtained by acidification. This method provides a robust and scalable route with well-defined reaction conditions and yields, supported by patent literature and synthetic organic research.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of azetidine derivatives, including 3-(2,3-Dimethylphenoxy)azetidine hydrochloride, against multidrug-resistant strains of Mycobacterium tuberculosis.
- Mechanism of Action : Research indicates that these compounds inhibit mycobacterial growth by interfering with cell envelope biogenesis, particularly during late-stage mycolic acid biosynthesis. This mechanism is distinct from traditional mycobacterial cell wall inhibitors, suggesting a novel approach to combatting drug-resistant tuberculosis .
- Efficacy : In vitro studies demonstrate that certain azetidine derivatives exhibit potent bactericidal activity with minimum inhibitory concentrations (MIC) below 10 μM against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .
Drug Development
The synthesis of azetidine derivatives has been explored for their potential in developing new therapeutic agents.
- Synthetic Strategies : Various synthetic methodologies have been employed to create functionalized azetidines. These strategies include nucleophilic ring-opening and ring-expansion reactions, which produce highly substituted acyclic amines or expanded ring systems .
- Case Studies : A bespoke library of azetidine derivatives was screened for antimycobacterial activity, leading to the identification of lead compounds with favorable pharmacokinetic profiles. For instance, compounds BGAz-004 and BGAz-005 demonstrated significant exposure levels and tolerability in animal models .
Applications in Synthetic Organic Chemistry
Azetidines are recognized for their versatility in organic synthesis.
- Role as Building Blocks : The compound serves as a valuable building block for combinatorial libraries aimed at drug optimization and development. The enhanced yield and scope of azetidine preparation facilitate the synthesis of various bioactive compounds .
- Catalytic Applications : Azetidines have also been utilized as ligands in catalytic processes, including reductions and cycloadditions, showcasing promising results in forming complex organic structures .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against multidrug-resistant Mycobacterium tuberculosis; inhibits cell envelope biogenesis. |
| Drug Development | Used as building blocks for combinatorial libraries; leads to novel therapeutic agents. |
| Synthetic Organic Chemistry | Versatile reagents for nucleophilic reactions; employed in various catalytic processes. |
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size Variations
Table 1: Key Structural Differences
*Estimated based on structural similarity to .
- Substituent Position: The 2,3-dimethylphenoxy group in the target compound differs from 3,4-dimethylphenoxy () or fluorinated analogs (). Substituent positions alter steric hindrance and electronic properties, impacting solubility and receptor interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated using fragment-based methods; fluorine substituents reduce LogP compared to methyl groups.
- Lipophilicity : Methyl groups increase hydrophobicity (higher LogP) compared to fluorine-containing analogs, which may enhance membrane permeability but reduce aqueous solubility .
- Safety Profile : Most analogs are classified as irritants, necessitating precautions in handling (e.g., gloves, ventilation) .
Biological Activity
3-(2,3-Dimethylphenoxy)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and research applications, supported by data tables and relevant case studies.
- Chemical Formula : C12H16ClN
- CAS Number : 1427460-29-4
- Molecular Weight : 227.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects such as enzyme inhibition or receptor signaling alteration.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which may have implications in drug development for conditions such as cancer and metabolic disorders. The compound has shown promise in studies targeting specific pathways involved in tumor growth and survival .
Case Studies
- Cancer Research : In a study involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated significant inhibitory effects on cell proliferation at concentrations up to 10 μM. The mechanism was linked to the modulation of STAT3 activity, a critical pathway in cancer progression .
- HIV Research : Another study explored the compound's potential as an anti-HIV agent. It exhibited moderate activity against various HIV strains, suggesting that structural modifications could enhance its efficacy against resistant viral strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(2,5-Dimethylphenoxy)azetidine hydrochloride | Different substitution pattern on phenoxy | Varies; less potent than 2,3-dimethyl |
| 3-(3,4-Dimethylphenoxy)azetidine hydrochloride | Altered steric effects due to substitution | Potentially similar but less studied |
The position of the dimethyl groups on the phenoxy ring significantly influences reactivity and binding affinity, impacting overall biological activity.
Medicinal Chemistry
Due to its structural features, this compound serves as a valuable building block in synthesizing complex molecules for pharmaceuticals. Its role in drug discovery is particularly notable in developing agents targeting central nervous system disorders and cancer therapies .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 3-(2,3-Dimethylphenoxy)azetidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,3-dimethylphenol and azetidine derivatives. Key factors include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the phenolic hydroxyl group .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity hydrochloride salts .
Q. Example Protocol :
React 2,3-dimethylphenol (1.0 eq) with azetidine (1.2 eq) in anhydrous THF.
Add NaH (1.5 eq) under nitrogen, stir at 70°C for 12 hours.
Quench with HCl, filter, and recrystallize from ethanol .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 226.12 for C₁₁H₁₆ClNO) .
- X-ray crystallography : Resolve 3D conformation, particularly the torsion angle between the azetidine ring and dimethylphenoxy group .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition typically >200°C) .
Q. What strategies improve solubility and stability in biological assays?
Methodological Answer:
- Salt form : Hydrochloride salts enhance aqueous solubility (e.g., 10–15 mg/mL in PBS at pH 7.4) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain compound integrity in cell culture media .
- pH adjustment : Buffers (pH 6–8) prevent hydrolysis of the azetidine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
Methodological Answer:
- Substituent variation : Replace 2,3-dimethylphenoxy with fluorinated (e.g., 4-F) or trifluoromethyl groups to modulate lipophilicity and target binding .
- Azetidine ring modification : Introduce hydroxyl or methyl groups to alter ring strain and pharmacokinetics (e.g., logP reduction from 2.8 to 2.2) .
- Bioisosteric replacement : Substitute azetidine with piperidine or pyrrolidine to evaluate conformational flexibility .
Case Study :
3-(4-Fluorophenoxy)azetidine hydrochloride showed 3-fold higher binding affinity to serotonin receptors compared to the dimethylphenoxy analog, attributed to enhanced electronegativity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., SH-SY5Y for neurotoxicity) and MTT assay conditions .
- Orthogonal assays : Validate cytotoxicity via both ATP quantification and caspase-3 activation .
- Batch consistency : Ensure compound purity (>95% by HPLC) and exclude excipient interference .
Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 μM vs. 20 μM) were traced to DMSO concentration differences (0.5% vs. 1%) .
Q. What experimental designs are recommended for evaluating in vitro-to-in vivo translation?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., 85–90% in rodents) and metabolic stability in liver microsomes .
- Dose extrapolation : Use allometric scaling (e.g., mouse-to-human) with adjustments for azetidine ring clearance .
- Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in development .
Q. How can computational methods predict off-target interactions?
Methodological Answer:
- Molecular docking : Screen against PDSP or ChEMBL databases to identify GPCRs or ion channels (e.g., σ1 receptor binding ΔG = −9.2 kcal/mol) .
- Machine learning : Train models on azetidine derivatives to forecast CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 μM predicted vs. 15 μM experimental) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
